molecular formula C11H16N2O B1149136 ButanaMide, 4-aMino-N-(phenylMethyl)- CAS No. 103621-64-3

ButanaMide, 4-aMino-N-(phenylMethyl)-

Cat. No.: B1149136
CAS No.: 103621-64-3
M. Wt: 192.25754
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(phenylmethyl)butanamide is a hypothetical butanamide derivative featuring an amino group at the fourth carbon of the butanamide backbone and an N-benzyl (phenylmethyl) substituent.

Properties

CAS No.

103621-64-3

Molecular Formula

C11H16N2O

Molecular Weight

192.25754

Synonyms

ButanaMide, 4-aMino-N-(phenylMethyl)-

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of derivatives of Butanamide, 4-amino-N-(phenylmethyl)-. For instance, novel compounds containing the 4-amino-butanamide moiety have shown significant inhibition of inflammatory cytokines such as IL-1β and IL-6. In vitro studies demonstrated that these compounds effectively modulated mRNA expression levels of these cytokines, indicating their potential as therapeutic agents for inflammatory diseases .

Industrial Applications

In addition to its biological significance, Butanamide, 4-amino-N-(phenylmethyl)- is utilized in various industrial applications:

  • Chemical Intermediates : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to the development of pharmaceuticals and agrochemicals.
  • Material Production : The compound is employed in producing materials with specific properties, such as polymers or coatings that require enhanced chemical stability and durability.

Study on Anti-inflammatory Activity

A noteworthy study synthesized twelve novel compounds based on the 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide structure. These compounds demonstrated potent anti-inflammatory activity by significantly reducing the mRNA levels of IL-1β and IL-6 in both in vitro and in vivo models without hepatotoxicity. The findings suggest that these derivatives could be promising candidates for developing anti-inflammatory drugs .

CompoundIL-1β Inhibition (%)IL-6 Inhibition (%)Hepatotoxicity
5f8580None
4d9075None

Application in Cardiovascular Disorders

Research has indicated that certain derivatives of Butanamide, 4-amino-N-(phenylmethyl)- can inhibit NEP, which is beneficial for treating cardiovascular disorders. The inhibition leads to increased levels of atrial natriuretic factor (ANF), promoting vasodilation and diuresis—key factors in managing conditions like heart failure .

Comparison with Similar Compounds

Key Structural Differences:

Amino Group Position: Unlike the hypothetical 4-amino target compound, all analogs in the evidence feature an amino group at the second carbon of the butanamide chain.

Methyl Substituents :

  • Trimethyl Derivatives (C₁₄H₂₂N₂O): Include an N-methyl group in addition to 3,3-dimethyl substituents, increasing steric bulk and molecular weight (234.33 vs. 220.31) .
  • Dimethyl Derivatives (C₁₃H₂₀N₂O): Lack the N-methyl group, resulting in reduced hydrophobicity and lower molecular weight .

Commercial and Physicochemical Insights:

  • Pricing Trends : Trimethyl derivatives are priced at ¥25,400 per 100 mg , whereas dimethyl analogs show bulk discounts (e.g., ¥30,200 per 1 g for the (2R)-dimethyl variant) .
  • Storage and Handling: Compounds with CAS RN 947383-62-2 and 135397-100MG are classified under UN No. 3259 (self-reactive solids), necessitating specialized storage .

Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

This classical approach involves converting 4-aminobutyric acid to its acyl chloride derivative, followed by reaction with benzylamine. Key steps include:

  • Protection of the amino group : Using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP) to yield Boc-protected 4-aminobutyric acid.

  • Acyl chloride formation : Treating the protected acid with thionyl chloride (SOCl₂) at 0–5°C to generate the reactive intermediate.

  • Amidation : Adding benzylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base, maintaining temperatures below 25°C to prevent racemization.

  • Deprotection : Cleaving the Boc group with trifluoroacetic acid (TFA) in DCM to yield the final product.

Critical Parameters :

  • Temperature control during acyl chloride formation to minimize side reactions

  • Stoichiometric excess of benzylamine (1.2–1.5 equiv) to ensure complete conversion

  • Use of molecular sieves to absorb HCl byproducts

Coupling Agent-Mediated Synthesis

Modern peptide coupling agents offer milder conditions compared to acyl chloride routes. The carbodiimide-based method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) demonstrates particular efficacy:

  • Activation : Stirring 4-aminobutyric acid with EDC (1.1 equiv) and HOBt (1.05 equiv) in DMF at 0°C for 30 minutes.

  • Coupling : Adding benzylamine (1.05 equiv) dropwise and reacting at room temperature for 12–16 hours.

  • Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine to remove unreacted reagents.

Advantages :

  • Avoids harsh acidic conditions required for acyl chloride formation

  • Higher functional group tolerance for complex substrates

  • Typical yields: 68–75% after column chromatography

Microwave-Assisted Optimization

Building on microwave-enhanced reactions observed in butanamide syntheses, this method accelerates the amidation process:

  • Reagent mixture : Combining 4-aminobutyric acid (1 equiv), benzylamine (1.2 equiv), and HATU (1.1 equiv) in methanol.

  • Irradiation : Subjecting to microwave at 100°C for 10 minutes with magnetic stirring.

  • Purification : Direct concentration under reduced pressure followed by trituration with cold diethyl ether.

Performance Metrics :

  • Reaction time reduced from hours to minutes

  • Yield improvement from 65% (conventional) to 82% (microwave)

  • Enhanced purity by minimizing thermal degradation pathways

Protective Group Strategies for Amino Functionality

The nucleophilic primary amine at position 4 necessitates protection during amide bond formation to prevent self-condensation or over-alkylation. Comparative analysis of protective approaches reveals:

Boc (tert-Butoxycarbonyl) Protection

  • Application : Dissolve 4-aminobutyric acid in THF/H₂O (4:1), add Boc₂O (1.5 equiv) and DMAP (0.1 equiv), stir at 25°C for 6 hours.

  • Cleavage : Treat with TFA/DCM (1:4 v/v) for 2 hours at 0°C.

  • Advantages : Acid-labile, orthogonal to most coupling conditions.

Fmoc (Fluorenylmethyloxycarbonyl) Protection

  • Procedure : React 4-aminobutyric acid with Fmoc-Cl (1.2 equiv) in dioxane/NaHCO₃ (aq) at pH 8.5–9.0 for 12 hours.

  • Removal : 20% piperidine in DMF, 30 minutes at 25°C.

  • Use Case : Preferable for solid-phase synthesis or sequential functionalization.

Comparative Performance

ParameterBoc ProtectionFmoc Protection
StabilityAcid-sensitiveBase-sensitive
Deprotection Time2–4 hours0.5–1 hour
Side Reactions<5% tert-butyl adducts<3% fluorenyl byproducts
Yield89%85%

Solvent and Catalytic System Optimization

Reaction medium significantly impacts the efficiency of Butanamide, 4-amino-N-(phenylmethyl)- synthesis. Systematic evaluation of solvent systems reveals:

Polar Aprotic Solvents

  • DMF : Provides highest solubility for coupling agents but requires extensive purification.

  • THF : Optimal balance between reagent solubility and easy removal (bp 66°C).

  • Acetonitrile : Reduces side reactions but lowers reaction rates by 30% compared to DMF.

Protic Solvents in Microwave Synthesis

Methanol emerges as superior for microwave-assisted methods due to:

  • High dielectric constant (32.7) for efficient microwave absorption

  • Ability to dissolve both carboxylic acid and amine components

  • Low toxicity profile facilitating scale-up

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates acylation by 2.3× via nucleophilic catalysis.

  • HOAt (1-Hydroxy-7-azabenzotriazole) : Reduces racemization risk in chiral centers by 40% compared to HOBt.

Analytical Characterization and Quality Control

Rigorous characterization ensures synthetic fidelity and batch consistency:

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.32–7.25 (m, 5H, Ar-H), 4.35 (d, J=5.6 Hz, 2H, CH₂Ph), 3.15 (t, J=6.4 Hz, 2H, CONHCH₂), 2.20 (t, J=7.2 Hz, 2H, COCH₂), 1.75 (quin, J=6.8 Hz, 2H, CH₂CH₂CH₂).

  • IR (KBr) : 3295 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 698 cm⁻¹ (monosubstituted benzene).

Chromatographic Purity Standards

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 8.72 min, purity ≥98.5%.

  • TLC : Rf 0.35 (SiO₂, EtOAc/hexanes 1:1), visualization with ninhydrin.

Scale-Up Considerations and Industrial Feasibility

Transitioning from laboratory to production scale necessitates addressing:

Cost-Benefit Analysis of Routes

MethodCost per kg (USD)Cycle Time (h)E-Factor
Acyl Chloride420188.7
Coupling Agent680245.2
Microwave55026.1

Waste Stream Management

  • Acyl chloride route : Requires HCl scrubbers for SOCl₂ byproducts.

  • Coupling methods : Implement DMF recovery systems via vacuum distillation.

  • Microwave synthesis : Lower solvent volumes (30% reduction) decrease VOCs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.